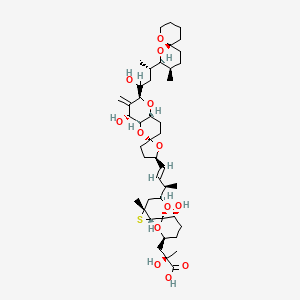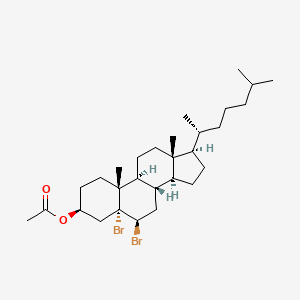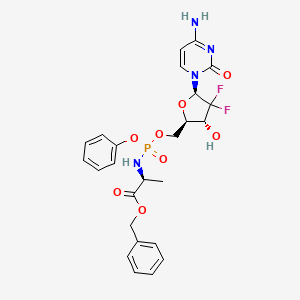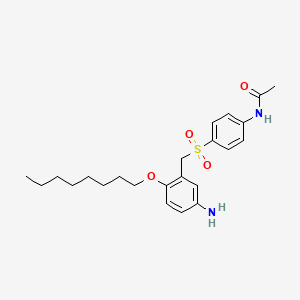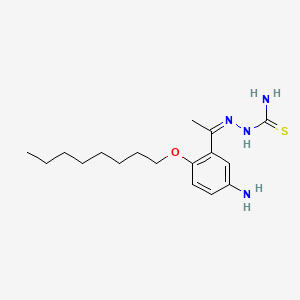
Dihidromiricetina
Descripción general
Descripción
Dihidromiricetina es un compuesto flavonoides derivado principalmente de la planta Ampelopsis grossedentata. Es conocido por sus diversas propiedades farmacológicas, que incluyen efectos antioxidantes, antiinflamatorios, anticancerígenos y neuroprotectores . Este compuesto ha atraído una atención significativa en los últimos años debido a sus posibles aplicaciones terapéuticas en varios campos.
Aplicaciones Científicas De Investigación
Dihidromiricetina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de dihidromiricetina implica múltiples objetivos y vías moleculares. Ejerce sus efectos modulando varias vías de señalización, incluidas las vías NF-κB y NLRP-3, que están involucradas en la inflamación y el estrés oxidativo . Además, la this compound mejora la función mitocondrial y regula la autofagia, lo que contribuye a sus propiedades neuroprotectoras y antiinflamatorias .
Safety and Hazards
DMY may interact with certain medications, such as anticoagulants, and may cause side effects such as nausea, dizziness, and headaches . Additionally, it may cause liver damage if taken in large doses or for long periods of time . In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
In the future, molecular docking and molecular dynamics simulations utilized to verify the association between DMY and its potential targets is full of great significance . Furthermore, exploration of the specific binding sites where DMY activates AMPK, such as Thr172, will provide compelling evidence for AMPK to become an attractive potential .
Análisis Bioquímico
Biochemical Properties
Dihydromyricetin interacts with several enzymes, proteins, and other biomolecules. It has been found to regulate the PI3K/Akt pathway, mTOR, and NF‑κB pathway components, such as p53 . It also affects the expression of AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), protein kinase B (Akt), nuclear factor-κB (NF-κB), nuclear factor E2-related factor 2 (Nrf2), ATP-binding cassette transporter A1 (ABCA1), and peroxisome proliferator-activated receptor-γ (PPARγ) .
Cellular Effects
Dihydromyricetin has various effects on different types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce apoptosis, and regulate autophagy . Dihydromyricetin can effectively block the progression of the tumor cell cycle and inhibit cell proliferation . It also has anti-inflammatory effects, including inhibition of NLRP-3, NF-κB, cytokines, and neuroinflammation .
Molecular Mechanism
Dihydromyricetin exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the DNA methyltransferase DNMT1 . It can regulate the PI3K/Akt pathway, mTOR, and NF‑κB pathway components, such as p53 . Dihydromyricetin also has the ability to activate sirtuins, AMPK, and Nrf2 .
Temporal Effects in Laboratory Settings
The effects of Dihydromyricetin have been studied over time in laboratory settings. It has been found to reduce cognitive impairment in animal models . The magnitude of the benefits seen in preclinical studies has not yet translated to the effects seen in clinical trials, likely due to the poor stability and bioavailability of Dihydromyricetin .
Dosage Effects in Animal Models
The effects of Dihydromyricetin vary with different dosages in animal models. It has been found to reduce right ventricular systolic pressure (RVSP), attenuate right ventricular hypertrophy (RVH), alleviate pulmonary arterial remodeling, and reduce IL-6 expression in monocrotaline (MCT) induced PAH of rats .
Metabolic Pathways
Dihydromyricetin is involved in several metabolic pathways. It has been found to regulate 24 metabolic pathways, including glycolysis, gluconeogenesis, trichloroacetic acid (TCA) cycle, purine metabolism, urea cycle, and so on .
Transport and Distribution
Dihydromyricetin is transported and distributed within cells and tissues. It demonstrates poor bioavailability based on its low solubility and permeability . MRP2 and BCRP were found to be involved in the uptake and transport of Dihydromyricetin, which hindered the absorption of Dihydromyricetin in the intestine .
Subcellular Localization
The subcellular localization of Dihydromyricetin is still under investigation. It has been found that Dihydromyricetin can influence the localization of other molecules. For instance, it has been found to increase the expression of p62, leading to the activation of Nrf2 and HO-1, thereby attenuating oxidative stress .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Dihidromiricetina se puede sintetizar mediante varios métodos. Un enfoque común implica el uso de té de vid como materia prima. El proceso incluye extracción por reflujo utilizando acetato de etilo, seguido de concentración y eliminación de impurezas para obtener un extracto crudo. Luego se agrega carbón activado para la decoloración y la filtración, y el filtrado se cristaliza para obtener cristales crudos. Estos cristales se purifican aún más disolviéndolos en etanol, filtrando, cristalizando y secando .
Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción a gran escala de fuentes naturales como Ampelopsis grossedentata. El proceso se optimiza para lograr una alta pureza y rendimiento, lo que lo hace adecuado para aplicaciones comerciales .
Análisis De Reacciones Químicas
Tipos de reacciones: Dihidromiricetina experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución. Por ejemplo, se puede oxidar para formar miricetina, un compuesto con propiedades similares pero distintas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción generalmente implican temperaturas controladas y niveles de pH para garantizar la transformación deseada .
Productos principales: Los productos principales formados a partir de estas reacciones incluyen miricetina y otros derivados que exhiben actividades biológicas mejoradas o modificadas .
Comparación Con Compuestos Similares
Dihidromiricetina a menudo se compara con otros flavonoides como miricetina, quercetina y naringenina. Si bien todos estos compuestos comparten propiedades antioxidantes y antiinflamatorias, la this compound es única debido a su mayor estabilidad y biodisponibilidad . A diferencia de la miricetina, que tiene un doble enlace en el anillo C, la this compound tiene un enlace sencillo, lo que proporciona una mayor estabilidad estructural .
Compuestos similares:
- Miricetina
- Quercetina
- Naringenina
Estos compuestos, aunque similares en estructura y función, difieren en sus actividades biológicas específicas y perfiles de estabilidad .
Propiedades
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXSIXMJHKAJOD-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181676 | |
| Record name | Ampelopsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27200-12-0 | |
| Record name | (+)-Dihydromyricetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27200-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampelopsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027200120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromyricetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ampelopsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROMYRICETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8QND6427 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


